molecular formula C19H25N3O4 B6811061 N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide

Cat. No.: B6811061
M. Wt: 359.4 g/mol
InChI Key: FWTJRTDOZCPNST-UHFFFAOYSA-N
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Description

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that combines elements of pyrrolidine, piperidine, and benzofuran

Properties

IUPAC Name

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-21-8-7-14(19(21)25)22-9-5-12(6-10-22)20-18(24)13-11-26-16-4-2-3-15(23)17(13)16/h11-12,14H,2-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTJRTDOZCPNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N2CCC(CC2)NC(=O)C3=COC4=C3C(=O)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine intermediates. These intermediates are then coupled with a benzofuran derivative under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-3-thiophen-3-ylpropanamide
  • N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide
  • 2,2-dicyclopropyl-N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]acetamide

Uniqueness

Compared to these similar compounds, N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide stands out due to its unique benzofuran moiety, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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